N-Methyl-D3-acetamide-2,2,2-D3 N-Methyl-D3-acetamide-2,2,2-D3
Brand Name: Vulcanchem
CAS No.: 3669-73-6
VCID: VC3021746
InChI: InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3
SMILES: CC(=O)NC
Molecular Formula: C3H7NO
Molecular Weight: 79.13 g/mol

N-Methyl-D3-acetamide-2,2,2-D3

CAS No.: 3669-73-6

Cat. No.: VC3021746

Molecular Formula: C3H7NO

Molecular Weight: 79.13 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-D3-acetamide-2,2,2-D3 - 3669-73-6

Specification

CAS No. 3669-73-6
Molecular Formula C3H7NO
Molecular Weight 79.13 g/mol
IUPAC Name 2,2,2-trideuterio-N-(trideuteriomethyl)acetamide
Standard InChI InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3
Standard InChI Key OHLUUHNLEMFGTQ-WFGJKAKNSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)NC([2H])([2H])[2H]
SMILES CC(=O)NC
Canonical SMILES CC(=O)NC

Introduction

Chemical Identity and Structure

N-Methyl-D3-acetamide-2,2,2-D3 is a deuterated analog of N-methylacetamide where all six hydrogen atoms have been replaced with deuterium atoms. Three deuterium atoms substitute the hydrogens on the N-methyl group, while the other three replace those on the acetyl methyl group.

Identification Parameters

The compound is characterized by several key identification parameters as shown in Table 1.

Table 1: Identification Parameters of N-Methyl-D3-acetamide-2,2,2-D3

ParameterValue
CAS Registry Number3669-73-6
Molecular FormulaC3HD6NO
Molecular Weight79.13 g/mol
MDL NumberMFCD01073934
Creation Date2015-02-16
Last Updated2025-02-22

Source: PubChem data

Structural Representations

The molecular structure of N-Methyl-D3-acetamide-2,2,2-D3 can be represented using various chemical notations as shown in Table 2.

Table 2: Structural Representations of N-Methyl-D3-acetamide-2,2,2-D3

Representation TypeValue
IUPAC Name2,2,2-trideuterio-N-(trideuteriomethyl)acetamide
InChIInChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3
InChIKeyOHLUUHNLEMFGTQ-WFGJKAKNSA-N
SMILES[2H]C([2H])([2H])C(=O)NC([2H])([2H])[2H]

Source: PubChem data

Physical and Chemical Properties

N-Methyl-D3-acetamide-2,2,2-D3 exhibits specific physical and chemical properties that make it valuable for various research applications.

Physical Properties

The physical properties of N-Methyl-D3-acetamide-2,2,2-D3 are listed in Table 3.

Table 3: Physical Properties of N-Methyl-D3-acetamide-2,2,2-D3

PropertyDescription
Physical StateLiquid
ColorColorless to light yellow
Storage TemperatureRoom temperature
Shipping TemperatureRoom temperature

Source: Chemical properties data

Chemical Properties

As a deuterated analog of N-methylacetamide, this compound retains the fundamental chemical properties of the parent molecule but with altered nuclear properties due to the deuterium substitution. The amide functional group maintains its characteristic reactivity, but the isotopic substitution affects its spectroscopic properties and reaction kinetics.

Spectroscopic Applications

One of the primary uses of N-Methyl-D3-acetamide-2,2,2-D3 is in spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

Deuterated compounds like N-Methyl-D3-acetamide-2,2,2-D3 are valuable in NMR studies as they provide clear spectra without interference from hydrogen signals. The compound's deuterium atoms have different nuclear properties compared to hydrogen, allowing for specialized NMR experiments.

In NMR studies, this compound can serve as:

  • An internal standard

  • A reference compound

  • A probe molecule for studying reaction mechanisms

  • A tool for studying hydrogen bonding and solvent effects

The absence of proton signals at the deuterated positions results in simplified spectra, making it easier to interpret complex mixtures or identify trace impurities .

Synthesis and Preparation

N-Methyl-D3-acetamide-2,2,2-D3 is typically synthesized through controlled deuteration processes that ensure high isotopic purity.

Research Applications

Isotopic Labeling Studies

N-Methyl-D3-acetamide-2,2,2-D3 serves as a valuable tool in isotopic labeling studies where tracking the fate of specific atoms or functional groups is essential. The deuterium labels allow researchers to:

  • Follow reaction pathways and mechanisms

  • Study kinetic isotope effects

  • Investigate metabolic processes

  • Determine structures through advanced NMR techniques

Pharmaceutical Research

In pharmaceutical research, deuterated compounds have gained attention for their potential to alter drug metabolism profiles. While N-Methyl-D3-acetamide-2,2,2-D3 itself is primarily a research tool, the principles behind its deuteration are applied in drug development.

Reference Standards

Market Analysis and Availability

Current Market Status

According to market research data from 2025, N-Methyl-D3-acetamide-2,2,2-D3 is available globally with various suppliers serving research institutions and analytical laboratories. The market research indicates regional distribution across Europe, Asia, North America, and other regions .

SupplierQuantityPurityPrice (USD)
A2B Chem1 mg95%$126.00
A2B Chem5 mg95%$200.00
A2B Chem10 mg95%$306.00
Medical Isotopes, Inc.0.25 gNot specified$850.00

Source: Supplier information

The pricing reflects the specialized nature of this deuterated compound and the complexity involved in its synthesis and purification.

Market Trends

Market research indicates that isotopically labeled compounds, including N-Methyl-D3-acetamide-2,2,2-D3, are experiencing steady demand growth driven by:

  • Increased adoption of NMR techniques in research

  • Growing pharmaceutical research requiring metabolic studies

  • Expanding applications in materials science and academic research

  • Development of new analytical methods requiring deuterated standards

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator